molecular formula C10H10N4 B1311097 3-Hydrazino-6-phenylpyridazine CAS No. 38956-80-8

3-Hydrazino-6-phenylpyridazine

Cat. No. B1311097
CAS RN: 38956-80-8
M. Wt: 186.21 g/mol
InChI Key: ZNGXOKMCRDQBON-UHFFFAOYSA-N
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Description

3-Hydrazino-6-phenylpyridazine is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound is structurally characterized by the presence of a hydrazino group attached to a pyridazine ring, which is further substituted with a phenyl group. This structural motif is of interest due to its pharmacological properties, particularly in the development of antihypertensive agents .

Synthesis Analysis

The synthesis of 3-hydrazino-6-phenylpyridazine derivatives has been explored in several studies. For instance, the synthesis of 3-hydrazino-5-phenyl-1,2,4-triazines was achieved by evaluating their antihypertensive activity in spontaneously hypertensive rat assays, indicating the potential of these compounds as peripheral vasodilators . Another study described the synthesis of 3-hydrazino-6-monoalkylaminopyridazines by reacting 3,6-dichloropyridazine with various N-monoalkylbenzylamines, followed by hydrazinolysis and debenzylation, to yield compounds with antihypertensive properties .

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 6-methyl-3-nitro-2-phenylhydrazopyridine, have been determined using X-ray diffraction and DFT quantum chemical calculations. These studies reveal that the molecules consist of nearly planar subunits with specific dihedral angles and hydrogen bonding patterns that contribute to dimer formation in the crystal structure .

Chemical Reactions Analysis

3-Hydrazino-6-phenylpyridazine and its derivatives undergo various chemical reactions. For example, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with hexoses and pentoses yields bis triazinyl hydrazones . Additionally, reactions with carbonyl compounds have been reported, such as the formation of hydrazones and subsequent conversion to triazolo[4,3-b]-1,2,4-triazin-2(1H)-ones . The reactivity of these compounds with different reagents leads to the formation of a variety of heterocyclic structures with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydrazino-6-phenylpyridazine derivatives are closely related to their molecular structure. The presence of the hydrazino group and the phenyl substitution influence the compound's reactivity and interaction with biological targets. The vibrational spectra and crystal structure analysis provide insights into the intramolecular and intermolecular interactions that dictate the compound's stability and reactivity . The insecticidal activity of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-ones against Plutella xylostella and the structure-activity relationships (SAR) study highlight the importance of substituent effects on the biological properties of these compounds .

Scientific Research Applications

Pyridazine derivatives, which include 3-Hydrazino-6-phenylpyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone, a derivative of pyridazine, has been used in various complex compounds that exhibited diversified pharmacological activities . These activities include anti-inflammatory, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .

Pyridazine derivatives, which include 3-Hydrazino-6-phenylpyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone, a derivative of pyridazine, has been used in various complex compounds that exhibited diversified pharmacological activities . These activities include anti-inflammatory, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .

Pyridazine derivatives, which include 3-Hydrazino-6-phenylpyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone, a derivative of pyridazine, has been used in various complex compounds that exhibited diversified pharmacological activities . These activities include anti-inflammatory, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .

Safety And Hazards

3-Hydrazino-6-phenylpyridazine is classified as Acute Tox. 3 Oral according to the hazard classifications . More detailed safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(6-phenylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-12-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGXOKMCRDQBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423366
Record name 3-hydrazino-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazino-6-phenylpyridazine

CAS RN

38956-80-8
Record name 3-Hydrazinyl-6-phenylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38956-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydrazino-6-phenylpyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinyl-6-phenylpyridazine
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Synthesis routes and methods I

Procedure details

As shown in FIG. 7, a mixture of 3-chloro-6-phenylpyridazine (compound 1006, 1 g, 5.3 mmol) and hydrazine monohydrate (0.51 mL, 10.53 mmol) in isopropanol was microwaved at 180° C. for 30 minutes. The reaction was treated with ether, the resulting precipitate filtered and washed with ether to yield 1-(6-phenylpyridazin-3-yl)hydrazine, which can be treated with 2M HCl in ether to give the corresponding hydrochloride salt (compound 1007) in quantitative yield. Compound 1007 (0.050 g, 0.22 mmol) and 2-(4-methoxyphenyl)acetic acid (0.044 g, 0.22 mmol) were heated neat to 100° C. for 10 minutes. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with water and brine. Purification by preparative reversed-phase HPLC yielded 3-(3,4-dimethoxybenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (compound 206, 0.0073 g, 0.021 mmol, 10% yield).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
BA El-Shetary, MS Abdel-Moez, HS Sleem - Thermochimica acta, 1987 - Elsevier
Complexes of trivalent lanthanide metal ions with 3-hydrazino-6-phenylpyridazine (HPP) and its condensation products with benzil (BHPP) and p-methoxyacetophonone (p-MeOPHPP) …
Number of citations: 9 www.sciencedirect.com
M Islam, AA Siddiqui, R Rajesh - Acta Pol Pharm, 2008 - ptfarm.pl
… Synthesis of 6-phenyl-2-(3í-phenylpyridazin-6í-yl)2,3,4,5-tetrahydropyridazin-3-one (1e) To an ethanolic solution of 3-hydrazino-6phenylpyridazine (0.01 mole) benzoyl propionic acid (…
Number of citations: 87 www.ptfarm.pl
FZ Mahmoud, AAT Ramadan, DA Ali - Journal of Coordination …, 2008 - Taylor & Francis
… Complexes of trivalent lanthanide Citation5 and divalent metal ions Citation6 with 3-hydrazino-6-phenylpyridazine (HPP) and its condensation with benzyl (BHPP) and methoxy …
Number of citations: 3 www.tandfonline.com
M Islam, AA Siddiqui - Acta Pol. Pharm., 2010 - ptfarm.pl
Melting points were determined on an X-4 microscope melting point apparatus and are uncorrected. The NMR spectra were recorded in CDCl3 as a solvent (using TMS as an internal …
Number of citations: 4 ptfarm.pl
BA El-Shetary, MS Abdel-Moez, SA El-Wafa, FI Zidan… - Thermochimica acta, 1987 - Elsevier
… of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(I1) and UO,(II) ions with 3-hydrazino-6-phenylpyridazine … were prepared by refluxing an ethanolic solution of 3-hydrazino-6-phenylpyridazine …
Number of citations: 6 www.sciencedirect.com
HS Seleem - JOURNAL-INDIAN CHEMICAL SOCIETY, 2003 - hero.epa.gov
The acid-base equilibria and metal ion chelating tendency of 3-(acetophenonehydrazone)-6-phenylpyridazine (AHP) and its para-substituted derivatives (XAHP); X= NH2, Cl, OH, and …
Number of citations: 6 hero.epa.gov
JD Albright, DB Moran, WB Wright Jr… - Journal of medicinal …, 1981 - ACS Publications
The synthesis of a series of 6-(substituted-phenyl)-l, 2, 4-triazolo [4, 3-6] pyridazines (VIII) is reported. Some of these derivatives show activity in tests predictive of anxiolyticactivity [(a) …
Number of citations: 111 pubs.acs.org
J Svete - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
… of (1R,5R)-4-[(E)-(dimethylamino)methylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3one (54) with 6-chloro-3-hydrazinopyridazine (18a) and 3-hydrazino-6-phenylpyridazine (18b) …
Number of citations: 42 onlinelibrary.wiley.com
MS Abdel-Moez, SA El-Wafa, HS Sleem… - Thermochimica …, 1989 - Elsevier
… The organic ligands under investigation were synthesized by condensing the parent compound 3-hydrazino-6-phenylpyridazine [3] (HPP) with benzil [4], p-methoxyacetophenone, …
Number of citations: 18 www.sciencedirect.com
S Strah, B Stanovnik - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
In the reaction of methyl (E,Z)‐2‐(2‐benzoyl‐2‐ethoxycarbonyl‐1‐ethenyl)amino‐3‐dimethylaminopro‐penoate (1) with heteroarylhydrazines 2 in ethanol in the presence of catalytic …
Number of citations: 7 onlinelibrary.wiley.com

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